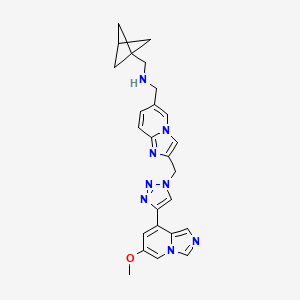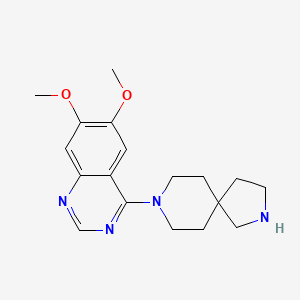
Enpp-1-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enpp-1-IN-17 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in the hydrolysis of nucleotides, particularly cyclic GMP-AMP (cGAMP) and adenosine triphosphate (ATP). This compound has shown significant potential in inhibiting the hydrolysis of cGAMP and ATP, making it a valuable compound in the field of immunotherapy and cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Enpp-1-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Enpp-1-IN-17 primarily undergoes hydrolysis reactions, where it inhibits the hydrolysis of cGAMP and ATP. These reactions are crucial for its function as an ENPP1 inhibitor .
Common Reagents and Conditions: The hydrolysis reactions involving this compound typically require the presence of calcium and zinc ions, which are essential for the enzymatic activity of ENPP1 .
Major Products: The major products formed from the hydrolysis reactions are the hydrolyzed forms of cGAMP and ATP, which are critical for the regulation of immune responses and other physiological processes .
Aplicaciones Científicas De Investigación
Enpp-1-IN-17 has a wide range of scientific research applications, particularly in the fields of immunotherapy and cancer research. It has shown potential in:
Cancer Research: this compound has been studied for its ability to inhibit ENPP1, which is often overexpressed in various cancers.
Biological Studies: this compound is used in studies to understand the role of ENPP1 in various physiological processes, including cell proliferation, migration, and apoptosis.
Mecanismo De Acción
Enpp-1-IN-17 exerts its effects by inhibiting the enzymatic activity of ENPP1. ENPP1 is responsible for the hydrolysis of cGAMP and ATP, which are crucial for the regulation of immune responses. By inhibiting ENPP1, this compound prevents the breakdown of cGAMP, leading to the activation of the STING pathway. This activation results in the production of interferons and other cytokines that enhance the immune response against tumors .
Comparación Con Compuestos Similares
SR-8314: Another ENPP1 inhibitor that promotes STING activation.
Compound 7c: A meta-pyridine substituted compound with a similar mechanism of action.
Uniqueness: Enpp-1-IN-17 is unique due to its high selectivity for cGAMP hydrolysis over ATP hydrolysis, with a selectivity ratio greater than 6.4. This selectivity makes it particularly effective in activating the STING pathway and enhancing immune responses .
This compound stands out as a promising compound in the field of immunotherapy and cancer research, offering potential benefits in enhancing immune responses and improving the efficacy of existing treatments.
Propiedades
Fórmula molecular |
C18H24N4O2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-(2,8-diazaspiro[4.5]decan-8-yl)-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C18H24N4O2/c1-23-15-9-13-14(10-16(15)24-2)20-12-21-17(13)22-7-4-18(5-8-22)3-6-19-11-18/h9-10,12,19H,3-8,11H2,1-2H3 |
Clave InChI |
JFWDXDVLIPMYII-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC4(CCNC4)CC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


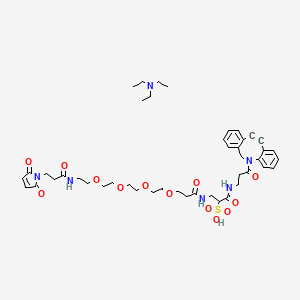
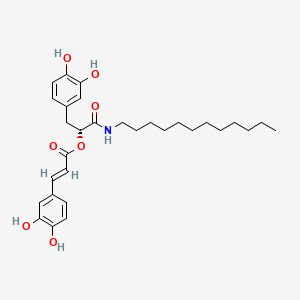
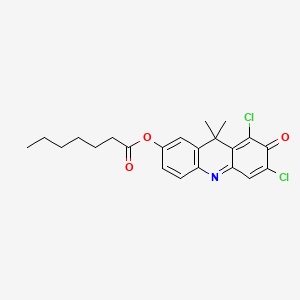
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)
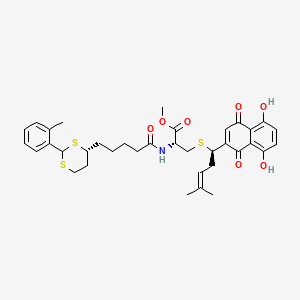
![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
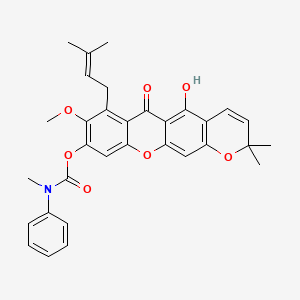

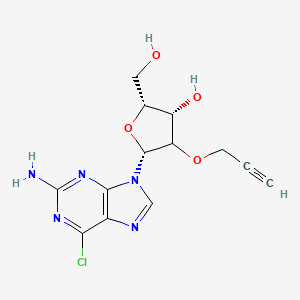
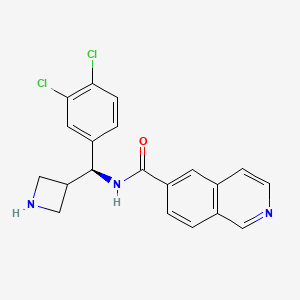
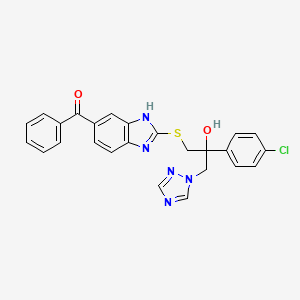
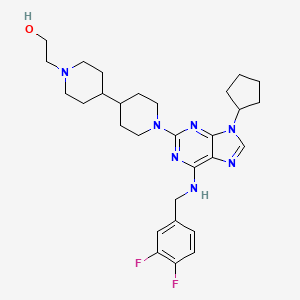
![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
